

# Comprehensive Application Notes and Protocols for Miransertib Administration in Clinical Trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Miransertib

CAS No.: 1313881-70-7

Cat. No.: S002503

[Get Quote](#)

## Introduction and Mechanism of Action

**Miransertib (ARQ 092)** is an investigational, orally administered small molecule inhibitor that selectively targets all isoforms of the serine/threonine kinase AKT (protein kinase B). As an **allosteric inhibitor**, **Miransertib** binds to the space between the Pleckstrin Homology (PH) domain and the catalytic kinase domain of AKT, stabilizing it in an inactive conformation. This binding mode prevents AKT membrane translocation and subsequent phosphorylation at key activation sites (Thr308 and Ser473), thereby inhibiting downstream signaling through the **PI3K-AKT-mTOR pathway** [1] [2]. This pathway is critically dysregulated in various hyperproliferative disorders, making **Miransertib** a promising therapeutic agent for conditions driven by activating mutations in AKT1 or upstream pathway components. The drug has demonstrated particular relevance for rare overgrowth syndromes, including **Proteus syndrome** (caused by somatic AKT1 p.Glu17Lys mutations) and **PIK3CA-related overgrowth spectrum (PROS)** disorders [3] [4] [5].

## Clinical Administration Protocols

## Dosing Regimen and Escalation

Clinical trials have established standardized dosing protocols for **Miransertib** administration, primarily based on body surface area (BSA) calculations. The following table summarizes the key dosing parameters:

Table 1: **Miransertib** Dosing Protocol in Clinical Trials

Parameter	Initial Dose (Cycle 1-3)	Maintenance Dose (Cycle 4+)	Maximum Daily Dose
Dosage	15 mg/m <sup>2</sup> once daily	25 mg/m <sup>2</sup> once daily	45 mg
Cycle Duration	28 days	28 days	-
Dose Escalation Criteria	After 3 cycles with no clinically significant drug-related toxicity	-	-
Administration	Oral, with or without food	Oral, with or without food	-

The dose escalation from 15 mg/m<sup>2</sup> to 25 mg/m<sup>2</sup> after the initial three cycles is contingent upon adequate tolerance without significant drug-related toxicities [4] [6]. For patients transitioning from compassionate use programs to clinical trials, the protocol permits continuation at their current dose, not exceeding 45 mg daily [6].

## Pre-Treatment Assessment and Eligibility

Prior to initiating **Miransertib** treatment, comprehensive baseline assessments are mandatory:

- **Molecular Diagnosis:** Confirmation of somatic AKT1 mutation (for Proteus syndrome) or PIK3CA mutation (for PROS) from a CLIA-certified laboratory or international equivalent [6].
- **Disease Status Documentation:** Evidence of progressive and measurable disease with reported worsening in the past 12 months [6].
- **Laboratory Evaluation:** Complete blood count, renal and liver function tests, fasting lipid profile, and urinalysis [7].

- **Cardiac Function Assessment:** Electrocardiogram and, in some cases, transthoracic echocardiogram [7] [6].
- **Baseline Imaging:** Volumetric MRI of target lesions/overgrowth areas is recommended for objective response assessment [7] [5].

Table 2: Key Laboratory Inclusion Criteria

Parameter	Minimum Requirement	Maximum Allowable
Hemoglobin	10.0 g/dL	-
Absolute Neutrophil Count	$1.5 \times 10^9/L$	-
Platelet Count	$150 \times 10^9/L$	-
AST/ALT	-	3 × ULN
Total Bilirubin	-	2 × ULN
Fasting Glucose	-	160 mg/dL (age >12) or 180 mg/dL (age ≤12)
Glycated Hemoglobin (HbA1c)	-	8% (64 mmol/mol)

Exclusion criteria include uncontrolled diabetes mellitus requiring regular medication, clinically significant cardiac disorders, and major surgery within four weeks of treatment initiation [6].

## Safety Monitoring and Adverse Event Management

### Safety Profile and Common Adverse Events

**Miransertib** has demonstrated a generally tolerable safety profile in clinical trials. The most frequently observed adverse events (AEs) are summarized below:

Table 3: Common Adverse Events Associated with **Miransertib** Treatment

Adverse Event	Incidence in MOSAIC Study	Typical Grade	Management Recommendations
Decreased Neutrophil Count	12.2% (6/49)	1-2	Monitor CBC; consider dose interruption for Grade 3+
Increased Blood Insulin	10.2% (5/49)	1-2	Monitor fasting glucose/HbA1c; dietary counseling
Stomatitis	10.2% (5/49)	1-2	Oral hygiene; topical analgesics
Dry Mouth	Reported in case studies	1	Sugar-free lozenges, increased fluid intake
Loose/Painful Dentition	Reported in patients with pre-existing periodontal disease	1-2	Dental evaluation pre-treatment; supportive care

In the phase 1/2 MOSAIC study, only one participant (2.0%) experienced a Grade 3 drug-related adverse event (deep vein thrombosis). No drug-related adverse events led to study discontinuation or death [4]. Most AEs were manageable with supportive care or dose modifications, and some resolved spontaneously without intervention [3].

## Monitoring Schedule and Protocol

A comprehensive monitoring protocol should be implemented throughout **Miransertib** treatment:

- **Weekly during initial treatment:** Assessment for glycosuria and point-of-care testing for hyperglycemia [7].
- **Monthly (first 3 months):** Complete blood count, renal function, liver function, and bone profile [3].
- **Every 8 weeks (after initial period):** Repeat laboratory evaluations for the duration of treatment [7].
- **Regular imaging intervals:** Volumetric MRI every 3 months for objective response assessment in target lesions [7] [5].
- **Continuous monitoring:** Adverse events should be documented throughout treatment and for 30 days after the last dose, with severity graded according to CTCAE version 5.0 [6].

## Efficacy Assessment Methodologies

### Primary Endpoint Assessment

Clinical trials for Proteus syndrome have utilized specific methodologies for efficacy assessment:

- **Cerebriform Connective Tissue Nevus (CCTN) Evaluation:** For plantar CCTN, standardized digital photography with blinded independent central review is employed. Response is defined as  $\leq 5\%$  increase in the proportion of plantar involvement from baseline after 26 cycles [6].
- **Volumetric MRI Analysis:** Serial volumetric MRI using standardized protocols (e.g., DIXON sequences) analyzed by radiologists blinded to the patient's visit schedule provides quantitative assessment of overgrowth changes. Software platforms like Dynamika (Image Analysis Group) can be utilized for this purpose [7] [5].

### Patient-Reported Outcomes and Functional Measures

Secondary efficacy endpoints include:

- **Pain Assessment:** Numeric Rating Scale-11 (NRS-11) Pain Rating Scale [6].
- **Physical Function:** PROMIS instruments (Pediatric Upper Extremity Short Form 8a, Mobility Short Form 8a, Physical Function Short Form 8b) [6].
- **Quality of Life:** Pediatric Quality of Life Inventory (PedsQL) [6].

## Pharmacodynamic and Biomarker Assessments

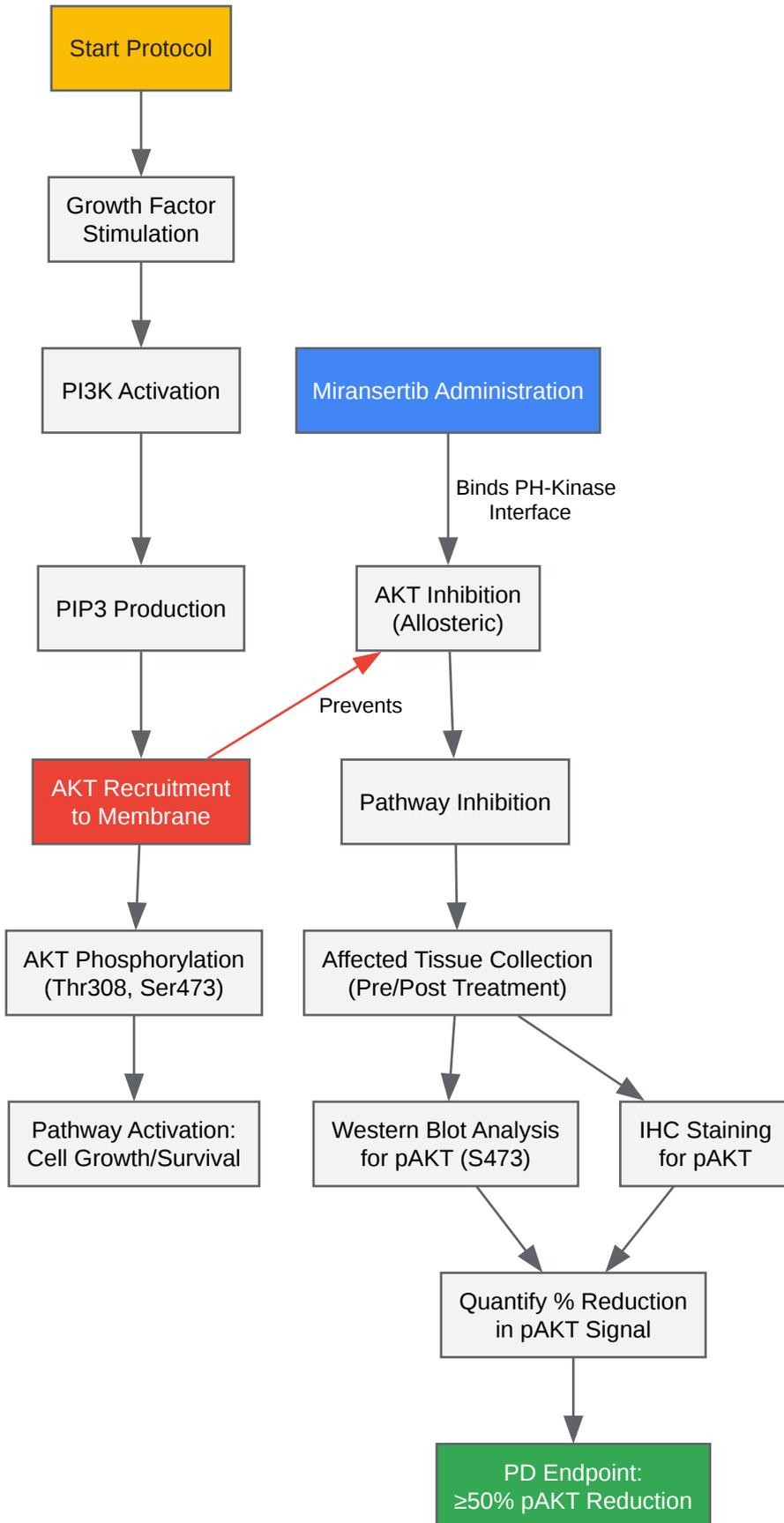
### Pathway Inhibition Analysis

Protocols have been established to demonstrate target engagement and pathway inhibition:

- **Phospho-AKT Analysis:** Immunohistochemical staining or Western blotting of affected tissue for phosphorylated AKT (Ser473) demonstrates pathway inhibition. A 50% reduction in pAKT has been used as a pharmacodynamic endpoint in prior studies [5].
- **Metabolic Biomarkers:** Monitoring of D-dimer and fibrinogen levels as biomarkers of disease activity in Proteus syndrome [6].

The following diagram illustrates the mechanistic pathway of **Miransertib** and the experimental workflow for pharmacodynamic assessment:

## Miransertib Mechanism and PD Assessment Protocol



Click to download full resolution via product page

## Special Considerations and Compendium

### Special Populations

- **Pediatric Patients:** **Miransertib** has been administered to children as young as 2 years old with PROS and Proteus syndrome, with dosing calculated based on BSA [4] [5].
- **Compassionate Use:** Applications for compassionate use require approval from institutional drug/therapeutics committees and relevant regulatory authorities, with adherence to adverse event reporting systems [7].
- **Surgical Planning:** Major surgical procedures require a 4-week washout period before initiating **Miransertib** treatment [6].

### Concomitant Medications

- **Anticoagulants:** Patients with Proteus syndrome and thrombophilia may require continued anticoagulation management with careful monitoring [3].
- **Antiepileptics:** Patients with PROS and seizure disorders may require maintenance antiepileptic therapy with appropriate drug interaction monitoring [5].

## Conclusion

**Miransertib** represents a promising targeted therapeutic approach for rare overgrowth disorders driven by PI3K-AKT pathway mutations. The administration protocols outlined provide a framework for safe and standardized use in clinical trials, with comprehensive safety monitoring and efficacy assessment methodologies. Continued investigation through clinical trials will further refine these protocols and establish the long-term therapeutic potential of **Miransertib**.

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Computational drug repurposing of Akt-1 allosteric ... [nature.com]
2. Miransertib (ARQ 092), an orally-available, selective Akt ... [journals.plos.org]
3. Clinical report: one year of treatment of Proteus syndrome ... [pmc.ncbi.nlm.nih.gov]
4. Safety findings from the phase 1/2 MOSAIC study of ... [pmc.ncbi.nlm.nih.gov]
5. Clinical experience with the AKT1 inhibitor miransertib in two ... [ojrd.biomedcentral.com]
6. MK-7075 (Miransertib) in Proteus Syndrome [trialx.com]
7. Investigational treatment with miransertib (ARQ 092) [bio-protocol.org]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Miransertib Administration in Clinical Trials]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b002503#how-to-administer-miransertib-in-clinical-trials>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)